2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 3-methoxyphenyl group, an ethylpiperazine moiety, and a hydroxyl group. Its complex structure combines multiple pharmacophores, including:
- 3-Methoxyphenyl: Aromatic group contributing to lipophilicity and π-π interactions.
- 4-Ethylpiperazine: Enhances solubility and may modulate CNS penetration.
- Hydroxyl group: Facilitates hydrogen bonding and polarity.
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-4-16-21-20-25(22-16)19(26)18(28-20)17(14-7-6-8-15(13-14)27-3)24-11-9-23(5-2)10-12-24/h6-8,13,17,26H,4-5,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYSWDAQHOYDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring: This involves the cyclization of hydrazine derivatives with appropriate electrophiles.
Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the 3-methoxyphenyl and 4-ethylpiperazin-1-yl groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst loading are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Pharmaceutical Research: Explored as a lead compound for the development of new drugs.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and targets depend on the specific application being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related heterocycles (Table 1).
Table 1: Key Structural and Functional Comparisons
Core Heterocyclic Systems
- Thiazolo-triazole vs. Triazolo-thiadiazole: The target compound’s thiazolo-triazole core differs from triazolo-thiadiazole systems (e.g., ) in electronic properties.
- Planarity and Binding : Triazolo-thiadiazoles exhibit planar configurations (max. deviation 0.013 Å) , while the thiazolo-triazole system may adopt a less planar geometry, influencing target selectivity.
Substituent Effects
- Ethylpiperazine vs. Alkyl/Aryl Groups : The ethylpiperazine moiety in the target compound likely improves water solubility and CNS bioavailability compared to purely hydrophobic substituents (e.g., isobutylphenyl in ).
- 3-Methoxyphenyl vs. 4-Methoxyphenyl : The meta-methoxy orientation may alter steric interactions with biological targets compared to para-substituted analogs in .
Research Findings and Implications
- Synthetic Feasibility : POCl3-mediated cyclization (used in ) and hydrazine-based coupling () are viable for introducing ethylpiperazine and methoxyphenyl groups.
- Structure-Activity Relationships (SAR) :
- Knowledge Gaps: No direct data on the target compound’s bioactivity exist; further studies should prioritize in vitro assays against fungal and bacterial models.
Q & A
Basic Research Questions
What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis involves multi-step protocols, typically starting with cyclization of thiazole-triazole cores followed by functionalization of the piperazine and aryl moieties. Key steps include:
- Step 1: Cyclocondensation of thiosemicarbazide derivatives with α-bromo ketones to form the thiazolo-triazole core .
- Step 2: Nucleophilic substitution or Mannich reactions to introduce the 4-ethylpiperazinyl and 3-methoxyphenyl groups .
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–80°C | Higher yields at 80°C |
| Solvent | Ethanol/DMF | DMF improves solubility |
| Reaction Time | 4–6 hours | Prolonged time reduces byproducts |
| Catalyst | Triethylamine | Accelerates Mannich reactions |
Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization (ethanol/water) ensures ≥95% purity .
Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; piperazine CH₂ at δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 419.5) .
- X-ray Crystallography: Resolves stereochemistry of the thiazolo-triazole core and piperazine orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
